

# Application Notes and Protocols: 3D Printing with Zein Protein for Tissue Engineering

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These application notes provide a comprehensive overview and detailed protocols for utilizing zein protein in 3D printing applications for tissue engineering. Zein, a plant-based protein derived from corn, offers excellent biocompatibility, biodegradability, and mechanical properties, making it a promising biomaterial for fabricating scaffolds that mimic the native extracellular matrix.<sup>[1][2][3][4]</sup>

## Application 1: Bone Tissue Engineering

Zein-based scaffolds have demonstrated significant potential in bone regeneration due to their ability to support osteoblast adhesion, proliferation, and differentiation.<sup>[1][5]</sup> The inherent properties of zein, combined with the design freedom of 3D printing, allow for the creation of porous scaffolds with mechanical characteristics suitable for bone tissue engineering.<sup>[6][7]</sup>

## Quantitative Data Summary: Mechanical and Biological Properties of Zein-Based Scaffolds for Bone Tissue Engineering

Scaffold Composition	Compressive Modulus (MPa)	Compressive Strength (MPa)	Porosity (%)	Cell Viability/Proliferation	Reference
Porous Zein	28.2 - 86.6	2.5 - 11.8	75.3 - 79.0	Supported rat MSC adhesion, growth, and proliferation.	<a href="#">[7]</a>
PCL/Zein-10	> 241.4	-	-	Enhanced cell affinity for NIH/3T3 and H1299 cells.	<a href="#">[8]</a> <a href="#">[9]</a>
PCL/Zein-20	-	-	-	Enhanced cell affinity for NIH/3T3 and H1299 cells.	<a href="#">[8]</a> <a href="#">[9]</a>
n-MS/ZN/PCL (20% Zein)	-	-	Controllable	Significantly promoted MC3T3-E1 cell proliferation and differentiation.	<a href="#">[10]</a>
CMCS/Z/Cup (2.5 wt% Cup)	9.6	-	High	Increased MG-63 cell viability to 105%.	<a href="#">[11]</a>
CMCS/Z/Cup (5 wt% Cup)	-	-	High	Increased MG-63 cell viability to 110%.	<a href="#">[11]</a>

PCL: Poly( $\epsilon$ -caprolactone), n-MS: nano magnesium silicate, ZN: Zein, CMCS: carboxymethyl chitosan, Cup: cuprorivaite nanoparticles, MSC: Mesenchymal Stem Cells.

## Experimental Protocols

This protocol describes the preparation of a zein-based ink suitable for extrusion-based 3D printing.[\[12\]](#)

Materials:

- Zein powder
- 70% Ethanol aqueous solution
- Polyethylene glycol (PEG400) (optional, as a plasticizer)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Sterile 10 mL syringes
- Vortex mixer
- Heating plate

Procedure:

- Disperse 15 g of zein powder in 20 mL of 70% ethanol solution in a suitable container.
- Homogenize the mixture by vortexing for 10-15 minutes to form a suspension.[\[12\]](#)
- Heat the suspension at 45°C for 20 minutes with gentle manual agitation until a homogeneous solution is obtained.[\[12\]](#)
- If using a plasticizer, add 2 g of PEG400 during the first ten minutes of heating.[\[12\]](#)
- While still warm, load the solution into tightly closed sterile 10 mL syringes to prevent solvent evaporation and water uptake.[\[12\]](#)
- Store the syringes for 10-14 days for maturation, which has been shown to improve printability.[\[13\]](#)[\[14\]](#)

This protocol outlines the general procedure for 3D printing zein scaffolds using an extrusion-based bioprinter.

Equipment:

- BioX Bioprinter (or equivalent extrusion-based 3D printer)
- 3 mL cartridges
- Nozzles of appropriate diameter

Procedure:

- Load the matured zein-based ink into a 3 mL cartridge.
- Design the desired scaffold architecture using CAD software (e.g., a grid pattern).
- Optimize printing parameters, including extrusion pressure (e.g., 65-85 kPa) and printing speed (e.g., 3-7 mm/s), for the specific ink formulation and desired filament diameter.[\[12\]](#)
- Print the scaffolds onto a suitable collection surface.
- Post-printing, dry the scaffolds in a desiccator for 3 days to remove residual solvent.[\[13\]](#)

This protocol provides a method for seeding cells onto the fabricated zein scaffolds.

Materials:

- 3D printed zein scaffolds
- Cell culture medium
- Desired cell type (e.g., Mesenchymal Stem Cells)
- Sterile non-treated cell culture plates
- Pipettes and sterile tips

Procedure:

- Sterilize the 3D printed scaffolds by immersing them in 70% ethanol for 30 minutes, followed by three washes with sterile phosphate-buffered saline (PBS).
- Place the sterile scaffolds into a non-treated cell culture plate.[\[15\]](#)
- Pre-wet the scaffolds by incubating them in a cell culture medium for at least 2-4 hours at 37°C in a CO2 incubator.[\[15\]](#)
- Prepare a cell suspension at the desired concentration.
- Carefully remove the pre-wetting medium from the wells.
- Slowly pipette the cell suspension onto the top surface of the scaffold, ensuring even distribution.[\[16\]](#)
- Allow the cells to adhere for 2-4 hours in the incubator before adding fresh medium to the well to fully submerge the scaffold.[\[15\]](#)

This protocol describes how to assess the viability of cells cultured on 3D printed zein scaffolds using a colorimetric MTT assay.[\[17\]](#)

#### Materials:

- Cell-seeded zein scaffolds in a culture plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate reader

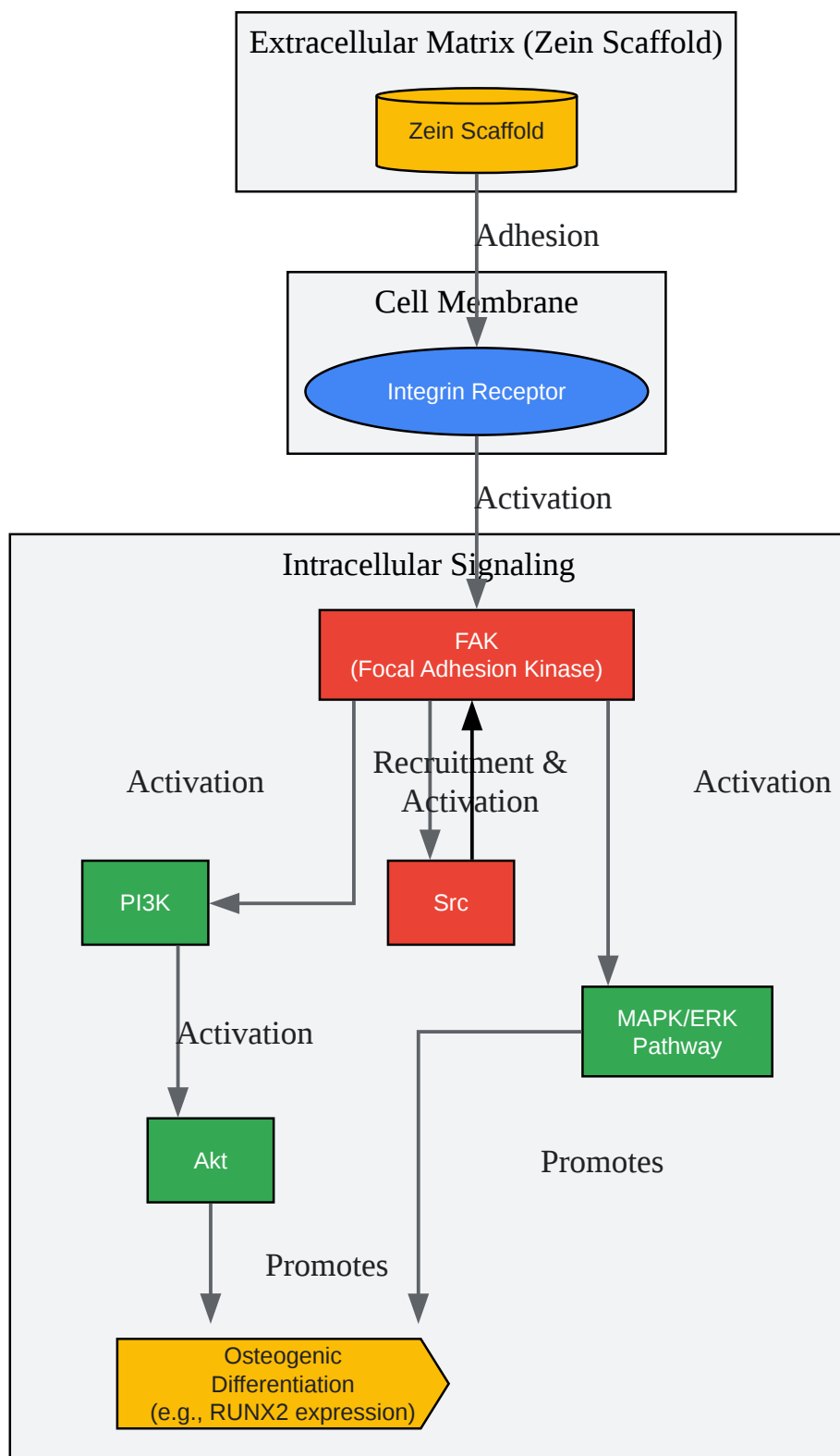
#### Procedure:

- After the desired culture period (e.g., 2 and 5 days), remove the culture medium from the wells.[\[17\]](#)
- Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

## Signaling Pathway in Osteogenesis on Zein Scaffolds

The interaction of osteoblasts with zein scaffolds can initiate intracellular signaling cascades crucial for bone formation. One such pathway is the Integrin-Focal Adhesion Kinase (FAK) signaling pathway.



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Caption: Integrin-FAK signaling pathway in osteoblasts on zein scaffolds.

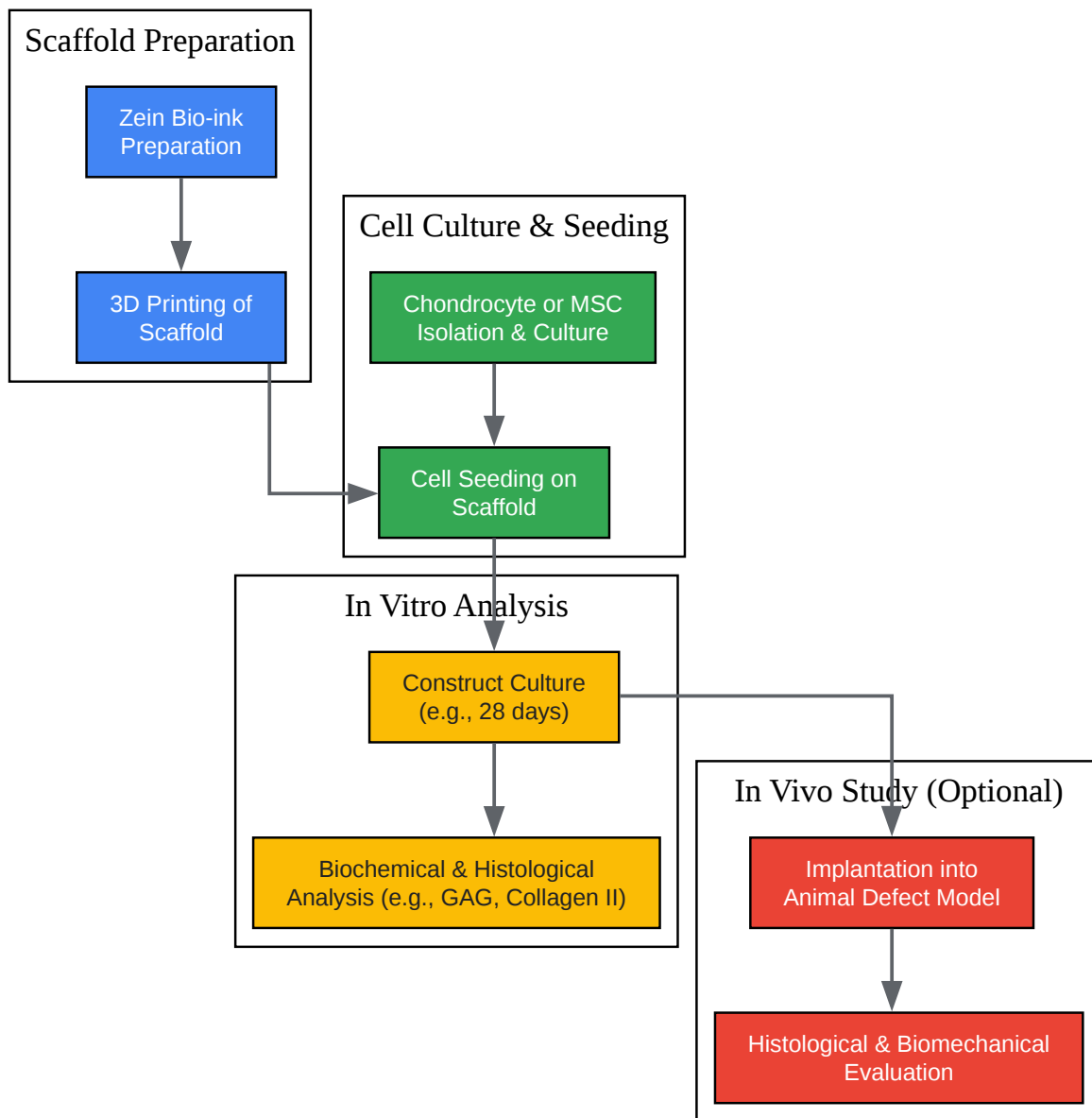
## Application 2: Cartilage Tissue Engineering

Zein is also being investigated for cartilage repair due to its ability to support chondrocyte function.[18][19][20][21] Three-dimensional bioprinting allows for the creation of anatomically complex scaffold structures that can be seeded with chondrocytes or stem cells to promote cartilage regeneration.

### Experimental Workflow: Cartilage Regeneration using 3D Printed Zein Scaffolds

The following diagram illustrates a typical experimental workflow for cartilage tissue engineering using 3D printed zein scaffolds.



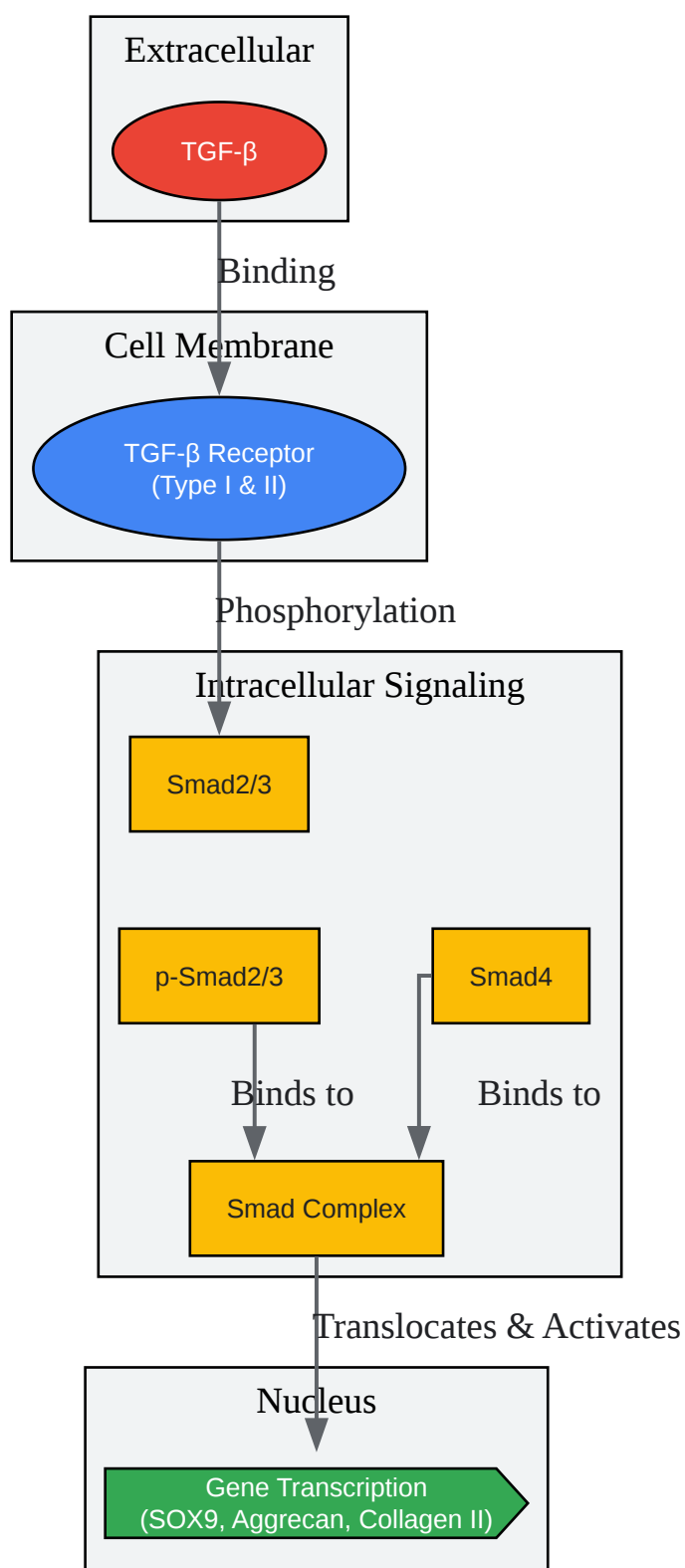


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Caption: Experimental workflow for cartilage regeneration.

## Signaling Pathway in Chondrogenesis on Zein Scaffolds

Transforming growth factor-beta (TGF- $\beta$ ) is a key signaling molecule that induces the differentiation of mesenchymal stem cells into chondrocytes.



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Caption: TGF-β signaling pathway in chondrogenesis on zein scaffolds.[22]

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